molecular formula C12H16N4O3S B3084185 4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-81-8

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084185
CAS No.: 1142208-81-8
M. Wt: 296.35 g/mol
InChI Key: WMKMWYSTHRQULF-UHFFFAOYSA-N
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Description

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C12H16N4O3S and its molecular weight is 296.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hybrid Molecule Synthesis and Biological Potential Research on compounds closely related to 4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has led to the synthesis of hybrid molecules that incorporate pharmacophore fragments from both 1,3,5-triazine platforms and other pharmacologically active structures. These compounds exhibit promising biological activities due to the presence of multiple pharmacophore fragments. For example, the synthesis method described for creating hybrids with triazine and hydroquinoline moieties involves nucleophilic centers that allow for subsequent reactions, potentially leading to compounds with significant biological activities, including anticoagulant effects by inhibiting blood coagulation factors (ChemChemTech, 2023).

Antimicrobial Activities Derivatives of triazine, such as those explored in studies, have been synthesized and evaluated for their antimicrobial properties. These efforts include the creation of novel triazole derivatives with observed moderate to good activities against various microorganisms, indicating the potential for triazine compounds to be developed as antimicrobial agents (Molecules, 2007).

Electrochemical Applications The electrochemical behavior of triazine derivatives, including compounds with thiol groups, has been studied, revealing unique redox properties. These findings suggest applications in electrochemical sensors or devices due to the distinct redox behavior of these compounds in non-aqueous media, which can be exploited in designing electrochemical detection systems (Journal of Electroanalytical Chemistry, 2005).

Antioxidant and Antitumor Activities Compounds structurally related to this compound have been evaluated for their antioxidant and antitumor activities. The synthesis of nitrogen heterocycles and their subsequent testing against cancer cell lines have demonstrated that these triazine derivatives could serve as leads for the development of new anticancer agents. This suggests the potential for triazine-based compounds in therapeutic applications targeting oxidative stress and tumor growth (Indian Journal of Applied Research, 2011).

Properties

IUPAC Name

4-amino-2-(2,3,4-trimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-17-7-5-4-6(8(18-2)9(7)19-3)10-14-11(13)16-12(20)15-10/h4-5,10H,1-3H3,(H4,13,14,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKMWYSTHRQULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2NC(=S)NC(=N2)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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